molecular formula C13H17NO3 B13026141 (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13026141
M. Wt: 235.28 g/mol
InChI Key: ZJDTZMAMQPBQMM-LBPRGKRZSA-N
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Description

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid (CAS: 1007877-97-5 ) is a chiral piperidine-containing phenylacetic acid derivative of significant interest in pharmaceutical research and development. This compound features a stereospecific carbon center, which is critical for its potential biological activity and interaction with chiral targets . The molecular structure incorporates both a phenylacetic acid moiety, a framework recognized for its relevance in medicinal chemistry, and a 4-hydroxypiperidine group, which can serve as an important pharmacophore in drug design . The specific stereochemistry of this compound, indicated by the (S) configuration, makes it a valuable chiral building block or intermediate for the synthesis of more complex, stereochemically defined molecules . Researchers employ this compound in the exploration of new therapeutic agents, particularly in areas where the prostaglandin D2 (DP-2) receptor pathway is implicated, as structurally related phenylacetic acid derivatives have been investigated as DP-2 antagonists . Its applications extend to serving as a key intermediate in organic synthesis and medicinal chemistry programs, where it can be used to develop potential treatments for inflammatory and allergic disorders, such as asthma and atopic dermatitis, based on the biological profiles of similar compounds . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans. It is essential for researchers to handle this material according to laboratory safety guidelines. The compound is typically supplied with detailed analytical data, including HPLC purity confirmation, to ensure consistency and reliability in research applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1

InChI Key

ZJDTZMAMQPBQMM-LBPRGKRZSA-N

Isomeric SMILES

C1CN(CCC1O)[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Hydroxymandelic Acid Derivatives

A classical approach to phenylacetic acid derivatives involves catalytic hydrogenation of mandelic acid or its hydroxylated analogs. For example, p-hydroxymandelic acid hydrate can be hydrogenated over palladium or platinum catalysts under controlled temperature and hydrogen pressure to yield p-hydroxyphenylacetic acid derivatives. This method typically uses water or alcohol-water mixtures as solvents and requires careful control of reaction parameters such as temperature (90–150 °C), hydrogen pressure (~5 bar), and catalyst type (e.g., 0.5% Pd/SiO2 or 5% Pt/C).

  • Yields range from 57% to 85% depending on catalyst and conditions.
  • The product crystallizes out upon cooling, facilitating purification.
  • This method is scalable and has been patented for related phenylacetic acid derivatives.

While this method is more general for phenylacetic acids, it provides a foundation for preparing the aromatic acid moiety in the target compound.

Chiral Resolution and Stereoselective Synthesis

The (S)-enantiomer is obtained by:

  • Starting from optically active mandelic acid derivatives or chiral protected intermediates.
  • Using chiral auxiliaries or chiral catalysts during key steps such as alkylation or reduction.
  • Protecting groups like tert-butyl dioxolane derivatives have been employed to control stereochemistry during synthesis of hydroxyphenylacetic acid analogs.

This ensures high enantiomeric excess in the final product, which is crucial for biological activity.

Representative Synthetic Route Example

Step Reaction Conditions Outcome
1 Starting from p-hydroxymandelic acid hydrate Dissolved in water, heated to 90–150 °C Preparation of hydroxylated phenylacetic acid precursor via catalytic hydrogenation with Pd or Pt catalyst under H2 pressure
2 Activation of phenylacetic acid derivative (e.g., acid chloride formation) Standard reagents like SOCl2 or coupling agents Formation of reactive intermediate for nucleophilic attack
3 Nucleophilic substitution with 4-hydroxypiperidine Microwave irradiation or reflux in suitable solvent Formation of this compound intermediate
4 Deprotection and purification Acid/base treatment, crystallization Isolation of pure (S)-enantiomer

Analytical and Purity Confirmation

Standard analytical techniques are employed to confirm the identity and purity of the compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy for functional group analysis.

Research Findings and Optimization Insights

  • Fluorination and substitution patterns on the phenyl ring affect biological activity but also influence synthetic routes due to electronic effects.
  • Microwave-assisted reactions improve yields and reduce reaction times in nucleophilic substitutions involving piperidine derivatives.
  • Use of aqueous or mixed solvents in catalytic hydrogenation enhances environmental compatibility and product isolation.
  • Protecting group strategies are critical for stereochemical integrity during multi-step synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation of p-hydroxymandelic acid p-Hydroxymandelic acid hydrate Pd/SiO2 or Pt/C catalyst, H2 gas 90–150 °C, 5 bar H2, aqueous/alcohol solvent 57–85% Scalable; forms hydroxyphenylacetic acid intermediate
Nucleophilic substitution with 4-hydroxypiperidine Activated phenylacetic acid derivative 4-Hydroxypiperidine, microwave or reflux Microwave irradiation or reflux in solvent Variable; improved by microwave Enables piperidine ring incorporation
Chiral auxiliary or stereoselective synthesis Optically active mandelic acid derivatives Chiral auxiliaries, protecting groups Low temperature, controlled conditions High enantiomeric excess Ensures (S)-configuration

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an important building block in the synthesis of more complex molecules. It can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

  • Receptor Binding Studies : The compound is being investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable probe in biochemical assays.
  • Mechanism of Action : The interaction of (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid with molecular targets such as enzymes or receptors is crucial for understanding its biological effects. The presence of the hydroxyl group and the phenylacetic acid moiety enhances its binding affinity.

Medicine

  • Therapeutic Properties : There is ongoing research into the therapeutic properties of this compound, particularly as a precursor in the synthesis of pharmaceutical agents. Its potential applications include treatments for various diseases, including viral infections like hepatitis C .
  • Case Studies : Recent studies have explored its efficacy against Cryptosporidium infections, highlighting its potential role in developing novel therapeutic strategies .

Industrial Applications

  • Specialty Chemicals : In industrial settings, this compound is utilized in the development of specialty chemicals and materials that possess specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenylacetic acid moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP/LogD (pH 7.4) pKa Notable Features
This compound C₁₃H₁₇NO₃ 247.29 4-OH-piperidine, phenylacetic acid -1.81 ~1.55 Chiral, H-bond donor/acceptor
2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid C₁₃H₁₈N₂O₂ 234.30 4-methylpiperazine Not reported ~2.5* Increased lipophilicity (methyl group)
(R)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid C₁₉H₂₁NO₃ 311.38 4-OH-4-phenylpiperidine Not reported ~1.5* Bulky phenyl group, R-enantiomer
2-Phenylacetic acid C₈H₈O₂ 136.15 Simple phenylacetic acid ~1.41 ~4.5 Weak antioxidant activity
2-(4-Boc-piperazinyl)-2-(3-bromo-phenyl)acetic acid C₁₇H₂₂BrN₃O₄ 412.28 Boc-protected piperazine, Br-substituent Not reported ~3.0* Bromine adds hydrophobicity
2-(4-Methoxyphenyl)-2-phenylacetic acid C₁₅H₁₄O₃ 242.27 Methoxy-phenyl, phenylacetic acid ~2.5 ~4.2 Electron-rich methoxy group

*Estimated based on structural analogs.

Biological Activity

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid, a compound featuring a piperidine ring with a hydroxyl group and a phenylacetic acid moiety, has garnered attention for its significant biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight: 235.28 g/mol
  • Structure: The compound includes a piperidine ring that enhances its interaction with biological targets, particularly neurotransmitter systems, due to the presence of the hydroxyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The hydroxyl group and the phenylacetic acid component are crucial for binding to these targets, which leads to modulation of various biological pathways.

Key Mechanisms:

  • Receptor Binding: Preliminary studies suggest potential interactions with neurotransmitter receptors, which could elucidate its pharmacological effects.
  • Enzyme Interaction: The compound may influence enzymatic pathways related to pain management and neurodegenerative diseases.

Pharmacological Applications

This compound has been investigated for various therapeutic properties:

  • Analgesic Properties: Similar compounds have shown efficacy in pain relief, suggesting that this compound may also possess analgesic effects.
  • Neuroprotective Effects: Its structural similarity to other biologically active compounds positions it as a candidate for treating neurodegenerative conditions.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activity
(S)-2-Hydroxy-2-phenylacetic acidHydroxy group on phenylacetic acidAntimicrobial, used in urinary tract infections
2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acidEthyl substitution on piperidinePotential analgesic effects
2-Cyclohexyl-2-hydroxy-2-phenylacetic acidCyclohexane ring instead of piperidineUsed as an intermediate in pharmaceutical synthesis
2-(4-Hydroxyphenyl)propanoic acidHydroxy group on phenyl groupAnti-inflammatory properties

Case Studies and Research Findings

  • Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity to certain neurotransmitter receptors, which is essential for understanding its therapeutic potential.
  • Antibacterial Activity : A study highlighted the antibacterial properties of phenylacetic acids, suggesting that compounds with similar structures can disrupt cell membrane integrity and inhibit protein synthesis in bacteria . This raises the possibility that this compound may exhibit similar effects.
  • Neuropharmacological Studies : Investigations into related compounds have shown promising results in modulating neurochemical pathways associated with pain perception and neuroprotection. Such findings support the need for further exploration of this compound in these contexts .

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The hydroxylated piperidine ring undergoes selective hydrogenation under controlled conditions. Industrial processes described in phenylacetic acid synthesis patents demonstrate catalytic hydrogenation using Pd/SiO₂ or Pt/C catalysts in aqueous/alcoholic solvents at 90-150°C under H₂ pressures of 5 bar .

Reaction TypeCatalystConditionsProductYield
Hydrogenation0.5% Pd/SiO₂150°C, 5 bar H₂Saturated piperidine derivatives72%
DehydroxylationPt/C115°C, acidic aqueous solutionDeprotected intermediates85%

Amide Coupling Reactions

The acetic acid moiety participates in amide bond formation via activation with coupling reagents like HATU or EDCI. Research on aryl acetamide derivatives confirms that phenylacetic acid derivatives react efficiently with amines under standard conditions :

Example Protocol

  • Activate (S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid with HATU/DIPEA in DMF.

  • Add piperazine or substituted anilines.

  • Purify via column chromatography.

Key intermediates show >80% conversion in optimized workflows .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or Mitsunobu conditions. Reverse hydrolysis is achieved using LiOH or NaOH:

SubstrateReagentConditionsProduct
Phenylacetic acidEthanol/H₂SO₄Reflux, 12 hrEthyl ester
Ethyl esterLiOH (2M)THF/H₂O, RTRegenerated acid

Functionalization of the Hydroxyl Group

The 4-hydroxypiperidinyl group undergoes:

  • Protection : TBS or acetyl groups using TBSCl/Ac₂O.

  • Oxidation : TEMPO/NaOCl converts –OH to ketone (unstable under strong conditions).

  • Alkylation : Mitsunobu reaction with alkyl halides (e.g., benzyl bromide).

Notable Limitation : Over-oxidation risks degrading the piperidine ring.

Aromatic Electrophilic Substitution

The phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects from the acetic acid substituent. Limited industrial data suggests moderated reactivity compared to unsubstituted phenylacetic acid.

Chiral Resolution and Stereochemical Stability

The (S)-configuration remains stable under neutral conditions but racemizes in strong acids/bases. Asymmetric hydrogenation using Rh-catalysts achieves enantiomeric excess >95% in related compounds .

Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and piperidine fragments.

  • Photolysis : UV exposure induces cleavage of the C–N bond in the piperidine ring.

Key Mechanistic Insights

  • The hydroxyl group enhances nucleophilicity at the piperidine nitrogen, facilitating alkylation .

  • Steric hindrance from the phenyl group slows esterification kinetics compared to linear analogs.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MetricMethod/Reference
pKa1.55Computational (PubChem)
LogD (pH 7.4)-1.81Shake-flask/HPLC
Polar Surface Area60.77 ŲMolecular modeling
Lipinski ComplianceYes (0 violations)Rule-of-Five analysis

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueSoftware/Tool
R-factor0.044SHELXL97
Twin Fraction0.32 (if applicable)Twin refinement module
Resolution Limit0.98 ÅX-ray diffraction

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